2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Receptor Agonist Potential
The compound, as part of a group of azetidine, pyrrolidine, and piperidine derivatives, has been recognized for its potential as an alpha-subtype selective 5-HT-1D receptor agonist. This indicates its possible use in treating conditions like migraines, with a focus on minimizing side effects. The synthesis process for such compounds typically involves intricate chemical procedures and has been documented in patents, reflecting their significance in pharmaceutical research (Habernickel, 2001).
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds similar to 2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone. One such study synthesized derivatives and evaluated their effectiveness against common pathogenic bacteria, comparing the results with standard drugs. The structural integrity of these compounds was confirmed using various spectroscopic methods, showcasing their potential in combating microbial infections (Asif et al., 2021). Another research focused on the synthesis of novel indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles, aiming to harness their antimicrobial activity. The structural characterization and the process involved in the synthesis of these novel compounds were detailed, underscoring the scientific interest in exploring the antimicrobial capabilities of such molecules (Sreeramulu & Ashokgajapathiraju, 2014).
Neuroprotective Agent
Research into indole derivatives has shown that certain compounds exhibit not only strong affinities for NMDA receptors but also possess antioxidant properties. This dual functionality suggests their potential as neuroprotective agents, particularly in treating neurodegenerative diseases. The exploration of these compounds involves detailed computational studies and structure-activity relationship analyses, aiming to enhance their antioxidant properties and understand their interaction with receptor binding sites (Buemi et al., 2013).
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-[5-(2-methylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-26-18(6-9-23-26)21-24-20(25-29-21)14-7-10-27(11-8-14)19(28)12-15-13-22-17-5-3-2-4-16(15)17/h2-6,9,13-14,22H,7-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUGKMVYROFKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.